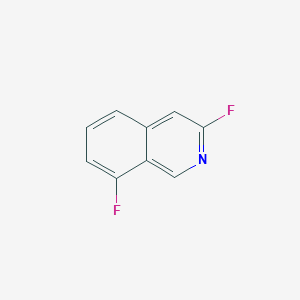
3,8-Difluoroisoquinoline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,8-Difluoroisoquinoline is a fluorinated derivative of isoquinoline, a nitrogen-containing heteroaromatic compound.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 3,8-Difluoroisoquinoline can be achieved through several methods:
Cyclization of Pre-Fluorinated Precursors: This method involves the cyclization of a precursor bearing a pre-fluorinated benzene ring to form the isoquinoline framework.
Simultaneous Installation:
Industrial Production Methods: Industrial production of this compound typically involves scalable versions of the above synthetic routes, optimized for yield and cost-effectiveness. Catalysts and reaction conditions are fine-tuned to ensure high purity and efficiency .
Análisis De Reacciones Químicas
Types of Reactions: 3,8-Difluoroisoquinoline undergoes various chemical reactions, including:
Substitution Reactions: Common reagents include nucleophiles such as amines and thiols, which can replace the fluorine atoms under appropriate conditions.
Oxidation and Reduction: The compound can be oxidized or reduced using standard reagents like potassium permanganate or sodium borohydride, respectively.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydride (NaH) and dimethylformamide (DMF) are often used.
Oxidation: Potassium permanganate (KMnO4) in acidic or basic medium.
Reduction: Sodium borohydride (NaBH4) in methanol or ethanol.
Major Products:
Substitution Products: Depending on the nucleophile, products can include amines, thiols, or other substituted derivatives.
Oxidation Products: Typically, oxidized derivatives of the isoquinoline ring.
Reduction Products: Reduced forms of the isoquinoline ring, often leading to tetrahydroisoquinoline derivatives.
Aplicaciones Científicas De Investigación
3,8-Difluoroisoquinoline has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,8-Difluoroisoquinoline involves its interaction with specific molecular targets, such as enzymes and receptors. The fluorine atoms enhance the compound’s ability to form strong interactions with these targets, leading to increased biological activity. The exact pathways and molecular targets can vary depending on the specific application and context .
Comparación Con Compuestos Similares
- 3-Fluoroisoquinoline
- 8-Fluoroisoquinoline
- 3,5-Difluoroisoquinoline
Comparison: 3,8-Difluoroisoquinoline is unique due to the specific positioning of the fluorine atoms, which can significantly influence its chemical reactivity and biological activity. Compared to other fluorinated isoquinolines, this compound may exhibit distinct properties that make it more suitable for certain applications, such as enhanced binding affinity to biological targets or improved stability in industrial processes .
Propiedades
Fórmula molecular |
C9H5F2N |
|---|---|
Peso molecular |
165.14 g/mol |
Nombre IUPAC |
3,8-difluoroisoquinoline |
InChI |
InChI=1S/C9H5F2N/c10-8-3-1-2-6-4-9(11)12-5-7(6)8/h1-5H |
Clave InChI |
KGOYWPNXPBMEQF-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=CC(=NC=C2C(=C1)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















